molecular formula C13H10N4O3 B11701996 4-nitro-N'-[(Z)-pyridin-4-ylmethylidene]benzohydrazide

4-nitro-N'-[(Z)-pyridin-4-ylmethylidene]benzohydrazide

Cat. No.: B11701996
M. Wt: 270.24 g/mol
InChI Key: QTZXVUIBUHQROD-DHDCSXOGSA-N
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Description

4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and pyridine-4-carbaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product would be purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-amino-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer agents.

    Materials Science: The compound’s structural properties make it suitable for use in the development of materials with specific electronic or optical properties.

    Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect or quantify other chemical species.

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide can be compared with other similar hydrazone compounds, such as:

  • 4-nitro-N’-[(Z)-pyridin-2-ylmethylidene]benzohydrazide
  • 4-nitro-N’-[(Z)-pyridin-3-ylmethylidene]benzohydrazide
  • 4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide derivatives with different substituents on the pyridine ring

These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to variations in their substituents. The uniqueness of 4-nitro-N’-[(Z)-pyridin-4-ylmethylidene]benzohydrazide lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.

Properties

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

4-nitro-N-[(Z)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H10N4O3/c18-13(11-1-3-12(4-2-11)17(19)20)16-15-9-10-5-7-14-8-6-10/h1-9H,(H,16,18)/b15-9-

InChI Key

QTZXVUIBUHQROD-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC=NC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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